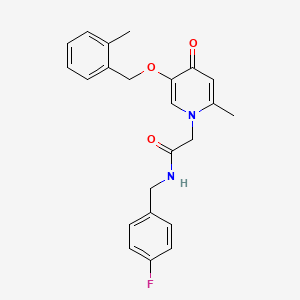

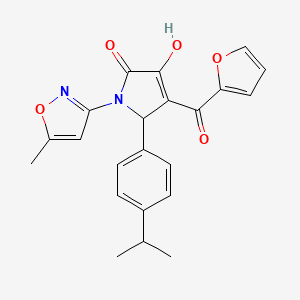

![molecular formula C19H23N5O2S2 B2517972 3-((4-metil-5-((2-(4-metilpiperidin-1-il)-2-oxoetil)tio)-4H-1,2,4-triazol-3-il)metil)benzo[d]tiazol-2(3H)-ona CAS No. 847400-12-8](/img/structure/B2517972.png)

3-((4-metil-5-((2-(4-metilpiperidin-1-il)-2-oxoetil)tio)-4H-1,2,4-triazol-3-il)metil)benzo[d]tiazol-2(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

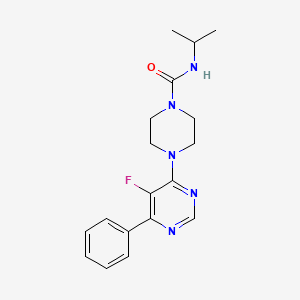

The compound "3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a derivative of benzothiazolone, which is a heterocyclic compound with potential biological activities. The structure of the compound suggests that it may have similar properties to other benzothiazolone derivatives, which have been studied for their antimicrobial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazolone derivatives typically involves the condensation of various reagents under controlled conditions. For instance, some derivatives have been synthesized by reacting semicarbazide or thiosemicarbazide with 2-arylidene-1-tetralones . Although the exact synthesis method for the compound is not provided, it is likely to involve a multi-step reaction, possibly starting with a benzothiazolone core and introducing the triazolylmethyl and methylpiperidinyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of benzothiazolone derivatives has been extensively studied using ab initio Hartree-Fock and density functional theory (DFT) methods . These studies provide insights into the conformational stability and vibrational spectra of the molecules. The molecular geometry and vibrational frequencies are calculated to determine the most stable conformers and to predict the physical properties of the molecules. The molecular structure analysis of similar compounds has shown that the theoretical results are in excellent agreement with experimental values, suggesting that the compound would likely exhibit similar agreement between theoretical predictions and actual structure .

Chemical Reactions Analysis

Benzothiazolone derivatives can participate in various chemical reactions due to their reactive sites. For example, the amino group in the triazolylmethyl moiety can act as a nucleophile, while the thioxo group can potentially be involved in redox reactions . The specific chemical reactions that "3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" can undergo would depend on the reactivity of its functional groups and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazolone derivatives can be predicted based on their molecular structure. The calculated HOMO and LUMO energies indicate the potential for charge transfer within the molecule, which can influence its reactivity and interaction with biological targets . The vibrational spectra provide information about the molecule's stability and potential interactions with other molecules. The antimicrobial and anti-inflammatory activities of similar compounds suggest that the compound may also possess these properties, which could be confirmed through biological assays .

Aplicaciones Científicas De Investigación

- Aplicación: 4,4′-Trimetilendipiperidina, una alternativa segura y ecológica a la piperidina, catalizó la síntesis de N-metil iminas .

- Aplicación: Los compuestos híbridos de triazol-pirimidina que contienen elementos estructurales similares han demostrado propiedades neuroprotectoras y antiinflamatorias prometedoras .

- Detalles: El compuesto 3-(1-(3-(5-((1-metilpiperidin-4-il)metoxi)pirimidin-2-il)bencil)-6-oxo-1,6-dihidropiridacin-3-il)benzonitrilo (CD) se estudió utilizando el conjunto de bases B3LYP/cc-pVDZ. El análisis de Orbitales Naturales de Enlace (NBO) confirmó la energía de estabilización más alta (39.53 kcal/mol) que surge del enlace LP(1) - N22 al antienlace π*(N21 - C24) .

Catálisis y Química Verde

Propiedades Neuroprotectoras y Antiinflamatorias

Estabilización Molecular y Análisis de Enlace

Propiedades

IUPAC Name |

3-[[4-methyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S2/c1-13-7-9-23(10-8-13)17(25)12-27-18-21-20-16(22(18)2)11-24-14-5-3-4-6-15(14)28-19(24)26/h3-6,13H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCDASYXJZDEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

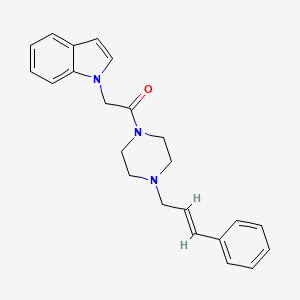

![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)

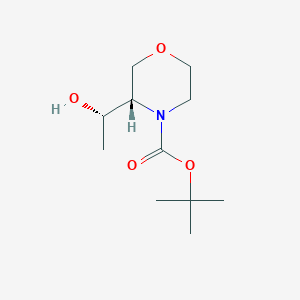

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

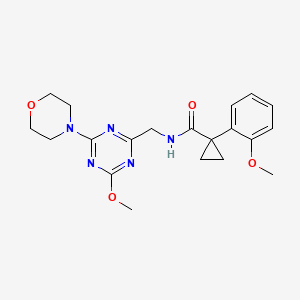

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)